This compound has been synthesized and studied in various research contexts, particularly concerning its pharmacological properties. It falls under the category of heterocyclic compounds, which are characterized by the presence of rings containing atoms other than carbon, specifically nitrogen and oxygen in this case. The benzo[b][1,4]dioxin component contributes to its structural complexity and potential reactivity.
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide can be approached through several synthetic routes. A general method involves:
Technical parameters like reaction time (often between 12 to 48 hours) and purification methods (such as recrystallization or chromatography) are critical for obtaining high-purity products .
The molecular structure of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide can be described by its key components:
The molecular formula can be represented as , with relevant data indicating its molecular weight and structural integrity verified through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is likely to participate in several chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and reaction duration .
The mechanism of action for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is primarily investigated in pharmacological studies. It is hypothesized that this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways:
Experimental data supporting these mechanisms often involve assays measuring enzymatic activity or cellular responses following treatment with the compound .
The physical and chemical properties of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide include:
These properties are essential for understanding its behavior in biological systems and during storage .
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide has several scientific applications:
Research continues into optimizing its synthesis and exploring additional applications within medicinal chemistry .
Structure-based virtual screening (SBVS) was employed to identify novel Poly(ADP-ribose) polymerase 1 inhibitors using the catalytic domain of human Poly(ADP-ribose) polymerase 1 complexed with a benzimidazole-4-carboxamide ligand (Protein Data Bank ID: 2RCW). A refined library of 15,621 compounds from the Maybridge small molecule database (initially containing 54,836 compounds) was prepared using six predefined filters: molecular weight restriction, controlled ionization states, exclusion of tautomers, limitation to one stereoisomer per ligand, 1–3 aromatic rings, and mandatory presence of a primary or secondary carboxamide group. High-throughput virtual screening with Glide v5.5 docking imposed two critical constraints: a Glide score cutoff of −7.0 to prioritize high-affinity binders, and a hydrogen-bonding constraint requiring interaction with the backbone amide of Gly863—a key residue in the nicotinamide-binding site. This process yielded 900 candidate compounds for subsequent pharmacophore-based screening [1] [2].
Table 1: Virtual Screening Workflow for Poly(ADP-ribose) polymerase 1 Inhibitor Identification
Step | Library Size | Key Filters/Constraints | Output |
---|---|---|---|
Initial Maybridge Library | 54,836 compounds | Molecular diversity | Raw database |
Ligand Preparation | 15,621 compounds | Carboxamide group; ionization control; stereoisomer limitation | Refined library |
Glide Docking (HTVS) | 900 compounds | Gly863 H-bond constraint; Glide score ≤ −7.0 | Virtual hits |
A five-feature pharmacophore model (AADRR.2) was generated using the PHASE algorithm and a training set of 23 known Poly(ADP-ribose) polymerase 1 inhibitors with pIC₅₀ values ranging from 0.568 to 2.853. The model comprised two hydrogen-bond acceptors (A), one hydrogen-bond donor (D), and two aromatic rings (R). Validation against a test set of seven compounds confirmed its predictive accuracy, with survival scores exceeding 3.0 and root mean square deviation (RMSD) values below 1.0 Å. The AADRR.2 model specifically mandated three essential features: a hydrogen-bond acceptor (A2) targeting Ser904, a hydrogen-bond donor (D3) interacting with Gly863, and an aromatic ring (R9) engaged in π-stacking with Tyr907. Screening the 900 virtual hits against this pharmacophore required compounds to match at least these three features, narrowing candidates to 868 ligands. Final selection of 11 compounds for biochemical testing prioritized novelty, structural diversity, and synthetic tractability [1] [2].
Molecular docking simulations revealed that successful Poly(ADP-ribose) polymerase 1 inhibitors form bidentate hydrogen bonds between the carboxamide group and Gly863/Ser904 residues—interactions critical for mimicking the natural nicotinamide adenine dinucleotide substrate. Compound 4 (2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, IC₅₀ = 5.8 μM) demonstrated this binding pattern, with its benzodioxine ring occupying a subpocket stabilized by hydrophobic interactions with Pro888 and Tyr896. Scaffold hopping to the oxazole-2-carboxamide motif in "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide" leverages similar interactions: the oxazole nitrogen acts as a hydrogen-bond acceptor for Ser904, while the carboxamide NH donates a hydrogen bond to Gly863's carbonyl oxygen. The 5-phenyl substituent extends into a hydrophobic cleft defined by Leu769 and Phe897, enhancing binding affinity through van der Waals contacts [1] [2].
Table 2: Key Binding Interactions of Poly(ADP-ribose) polymerase 1 Inhibitors
Residue | Interaction Type | Functional Group Requirement | Role in Inhibition |
---|---|---|---|
Gly863 | Hydrogen-bond donor | Carboxamide -NH | Mimics nicotinamide adenine dinucleotide adenine-ribose H-bonds |
Ser904 | Hydrogen-bond acceptor | Oxazole N or carboxamide C=O | Stabilizes catalytic loop conformation |
Tyr907 | π-Stacking | Aromatic ring (benzodioxine/oxazole) | Positions inhibitor in catalytic pocket |
Pro888 | Hydrophobic contact | Benzodioxine/oxazole scaffold | Enhances binding specificity |
Scaffold hopping from the initial hit 4 (2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide) involved replacing the benzodioxine core with bioisosteric heterocycles like oxazoles while retaining the critical carboxamide pharmacophore. This strategy aimed to improve potency by enhancing π-stacking with Tyr907 and hydrophobic contact with Leu862. Molecular modeling predicted that the oxazole ring in "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide" would confer superior metabolic stability over saturated benzodioxine scaffolds, while the 5-phenyl extension accesses an auxiliary hydrophobic pocket unexploited by early leads. Hybridization merged two privileged fragments: The dihydrobenzodioxine moiety provides three-dimensional topology reducing planarity-related toxicity, while the 5-phenyloxazole offers synthetic versatility for introducing electron-withdrawing groups to boost affinity. This approach mirrors the optimization of compound 4 to (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (IC₅₀ = 0.082 μM), where scaffold hopping yielded a 70-fold potency increase [1] [2] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1